beta-Tocotrienol

Catalog No.
S592899
CAS No.
490-23-3
M.F
C28H42O2
M. Wt
410.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
beta-Tocotrienol

CAS Number

490-23-3

Product Name

beta-Tocotrienol

IUPAC Name

(2R)-2,5,8-trimethyl-2-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl]-3,4-dihydrochromen-6-ol

Molecular Formula

C28H42O2

Molecular Weight

410.6 g/mol

InChI

InChI=1S/C28H42O2/c1-20(2)11-8-12-21(3)13-9-14-22(4)15-10-17-28(7)18-16-25-24(6)26(29)19-23(5)27(25)30-28/h11,13,15,19,29H,8-10,12,14,16-18H2,1-7H3/b21-13+,22-15+/t28-/m1/s1

InChI Key

FGYKUFVNYVMTAM-WAZJVIJMSA-N

SMILES

CC1=CC(=C(C2=C1OC(CC2)(C)CCC=C(C)CCC=C(C)CCC=C(C)C)C)O

Synonyms

(2R)-3,4-Dihydro-2,5,8-trimethyl-2-[(3E,7E)-4,8,12-trimethyl-3,7,11-tridecatrien-1-yl]-2H-1-benzopyran-6-ol; 5,8-Dimethyltocotrienol

Canonical SMILES

CC1=CC(=C(C2=C1OC(CC2)(C)CCC=C(C)CCC=C(C)CCC=C(C)C)C)O

Isomeric SMILES

CC1=CC(=C(C2=C1O[C@](CC2)(C)CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)C)O

The exact mass of the compound beta-Tocotrienol is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Supplementary Records. It belongs to the ontological category of tocotrienol in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Prenol Lipids [PR] -> Quinones and hydroquinones [PR02] -> Vitamin E [PR0202]. However, this does not mean our product can be used or applied in the same or a similar way.

Beta-Tocotrienol (CAS: 490-23-3) is a naturally occurring vitamin E analog characterized by a chromanol ring with two methyl groups and an unsaturated farnesyl side chain. Unlike the ubiquitous alpha-tocopherol, beta-tocotrienol is a minor constituent in natural sources like palm oil and rice bran oil, making its isolation and procurement a specialized requirement [1]. In industrial and research contexts, it is primarily procured for advanced nutraceutical formulations, targeted oncology research, and neuroprotection models. Its unsaturated side chain facilitates specific penetration into saturated fatty layers of the cell membrane compared to standard tocopherols, driving its selection for high-value lipid peroxidation and cellular apoptosis studies where standard vitamin E extracts fall short [2].

Generic substitution of beta-tocotrienol with standard alpha-tocopherol or crude tocotrienol-rich fractions (TRF) critically compromises formulation efficacy and experimental reproducibility. Alpha-tocopherol competitively inhibits the cellular uptake and biological activity of tocotrienols when co-administered, negating the specific apoptotic and anti-proliferative benefits of the trienol isoforms [1]. Furthermore, substituting beta-tocotrienol with the more commercially abundant gamma-tocotrienol fails in high-potency applications; beta-tocotrienol demonstrates significantly lower IC50 values in specific cancer cell lines [2]. Relying on crude TRF is equally problematic for precise dosing, as beta-tocotrienol typically comprises less than 5% of the total tocol content in natural palm extracts, necessitating the procurement of highly purified beta-tocotrienol for targeted, reproducible performance [3].

Enhanced Anti-Proliferative Potency vs. Gamma-Tocotrienol in Oncology Models

In comparative in vitro assays evaluating anti-proliferative effects on MDA-MB-231 breast adenocarcinoma cells, beta-tocotrienol demonstrated significantly higher potency than the widely studied gamma-tocotrienol isomer. At 48 hours of treatment, beta-tocotrienol achieved an IC50 of 21.14 μM, whereas gamma-tocotrienol required a concentration of 30.98 μM to achieve the same effect [1]. This dose-dependent decrease in cellular proliferation underscores the distinct biological efficacy of the beta isoform.

Evidence DimensionCytotoxicity (IC50) at 48 hours in MDA-MB-231 cells
Target Compound DataBeta-Tocotrienol: 21.14 μM
Comparator Or BaselineGamma-Tocotrienol: 30.98 μM
Quantified Difference31.7% lower IC50 (higher potency) for beta-tocotrienol
ConditionsIn vitro cell viability assay (WST-1) over 48 hours

Justifies the procurement of the higher-cost beta isoform over the more abundant gamma isoform for targeted oncology research and high-potency therapeutic formulations.

Trace Abundance in Natural Feedstocks Necessitating High-Purity Procurement

Crude tocotrienol-rich fractions (TRF) extracted from palm oil are heavily skewed toward alpha and gamma isoforms, making them unsuitable as direct substitutes for pure beta-tocotrienol. Quantitative profiling of standard TRF reveals that beta-tocotrienol constitutes a mere fraction of the total tocol content—typically yielding only 4.8 mg per standard dose compared to 57.6 mg of gamma-tocotrienol and 70.4 mg of alpha-tocotrienol[1]. This extreme scarcity dictates that crude mixtures cannot deliver biologically relevant doses of the beta isoform without introducing massive, potentially interfering concentrations of alpha-tocopherol and gamma-tocotrienol.

Evidence DimensionIsoform distribution in standard Palm Oil TRF
Target Compound DataBeta-Tocotrienol: ~4.8 mg per typical fraction
Comparator Or BaselineGamma-Tocotrienol: ~57.6 mg per typical fraction
Quantified DifferenceBeta-tocotrienol is approximately 12 times less abundant than gamma-tocotrienol in natural TRF
ConditionsChromatographic profiling of palm-derived tocotrienol-rich fraction (TRF)

Proves that buyers cannot rely on cheap, generic TRF mixtures to achieve beta-tocotrienol-specific mechanisms, necessitating the procurement of purified analytical or pharmaceutical-grade material.

Processability and Stability in Aqueous Nanoemulsion Formulations

Despite its high lipophilicity and poor baseline aqueous solubility, pure beta-tocotrienol can be successfully engineered into highly stable aqueous delivery systems. When formulated at a 10% concentration using 3% Tween 20 as a surfactant and 7% ethanol as a cosolvent followed by ultrasonication, the resulting nanoemulsion achieves a highly uniform particle size of 141.9 nm with a low polydispersity index (PDI) of 0.150 [1]. Unlike unformulated bulk tocotrienols which rapidly phase-separate in aqueous media, this specific formulation maintains complete homogeneity with zero phase separation for over 30 days at 4°C [1].

Evidence DimensionAqueous phase stability and particle size
Target Compound Data10% Tocotrienol Nanoemulsion (141.9 nm, PDI 0.150)
Comparator Or BaselineUnformulated bulk tocotrienol (immediate aqueous phase separation)
Quantified Difference>30 days of stability at 4°C with zero phase separation
ConditionsUltrasonication with 3% Tween 20 and 7% ethanol cosolvent

Validates that this highly hydrophobic compound can be reliably processed into stable, water-compatible formats for functional beverages, hydrogels, and liquid nutraceuticals.

Targeted Oncology and Apoptosis Research

Directly downstream of its enhanced IC50 values compared to gamma-tocotrienol, pure beta-tocotrienol is the required choice for investigating PI3K/GSK-3 pathway downregulation and mitochondrial stress-mediated apoptosis in breast adenocarcinoma and leukemic cell lines [1].

Precision Nutraceutical and Functional Beverage Formulation

Utilizing established nanoemulsion protocols (e.g., Tween 20/ethanol cosolvent systems), beta-tocotrienol can be integrated into stable, bioavailable aqueous formulations that avoid the competitive absorption issues associated with crude alpha-tocopherol mixtures [2].

Analytical Calibration for Advanced Lipid Extraction

Because beta-tocotrienol is a trace component (often <5%) in natural palm and rice bran oils, highly purified beta-tocotrienol is an indispensable analytical standard for validating the efficiency and selectivity of advanced extraction technologies, such as simulated moving bed (SMB) chromatography[3].

Physical Description

Solid

XLogP3

8.9

Melting Point

25°C

UNII

CHH810ZM8C

Other CAS

490-23-3

Use Classification

Lipids -> Prenol Lipids [PR] -> Quinones and hydroquinones [PR02] -> Vitamin E [PR0202]

General Manufacturing Information

2H-1-Benzopyran-6-ol, 3,4-dihydro-2,5,8-trimethyl-2-[(3E,7E)-4,8,12-trimethyl-3,7,11-tridecatrien-1-yl]-, (2R)-: ACTIVE

Dates

Last modified: 08-15-2023

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